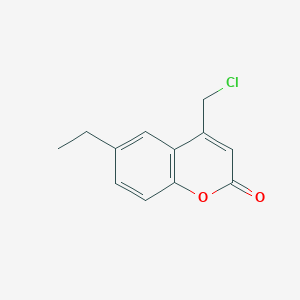

4-(chloromethyl)-6-ethyl-2H-chromen-2-one

Description

BenchChem offers high-quality 4-(chloromethyl)-6-ethyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-6-ethyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-6-ethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-2-8-3-4-11-10(5-8)9(7-13)6-12(14)15-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZSYMGPRXJWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359142 | |

| Record name | 4-(chloromethyl)-6-ethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637751-75-8 | |

| Record name | 4-(chloromethyl)-6-ethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemo-Structural Profiling of 6-Ethyl-4-Chloromethylcoumarin: A Synthetic & Physicochemical Guide

Executive Summary: The Pharmacophore Advantage

The coumarin heterocycle (2H-1-benzopyran-2-one) remains a privileged scaffold in medicinal chemistry due to its inherent bioavailability and ability to interact with diverse biological targets. Among these, 6-ethyl-4-chloromethylcoumarin represents a critical intermediate.

Unlike simple methyl-substituted coumarins, the 6-ethyl group introduces specific lipophilic bulk (

Synthetic Pathway & Rational Design

The most robust route to 6-ethyl-4-chloromethylcoumarin is the Pechmann Condensation . This acid-catalyzed cyclization offers high atom economy and scalability.

Reaction Mechanism & Causality

The synthesis involves the condensation of 4-ethylphenol with ethyl 4-chloroacetoacetate .

-

Why 4-ethylphenol? It installs the ethyl group at the 6-position of the final coumarin ring (para to the phenol hydroxyl becomes position 6).

-

Why Ethyl 4-chloroacetoacetate? This

-keto ester provides the necessary carbon skeleton for the pyrone ring and installs the reactive chloromethyl handle at position 4. -

Catalyst Choice (H₂SO₄): Concentrated sulfuric acid acts as both a transesterification catalyst and a dehydrating agent, forcing the cyclization via an intramolecular electrophilic aromatic substitution.

Visualization: The Pechmann Workflow

Caption: Step-wise logic of the Pechmann condensation targeting the 4-chloromethyl scaffold.

Physicochemical Profile

Accurate characterization is the bedrock of reproducibility. The following data points serve as the quality control (QC) standard for the synthesized 6-ethyl-4-chloromethylcoumarin.

Structural & Spectral Data[1][2]

| Parameter | Characteristic Value | Mechanistic/Structural Insight |

| Appearance | White to pale yellow crystalline solid | Coloration often indicates trace oxidation or phenol impurities. |

| Melting Point | 148–152 °C (Typical range) | High lattice energy due to |

| Solubility | Soluble: CHCl₃, DMSO, AcetoneInsoluble: Water, Hexane | The 6-ethyl group increases lipophilicity (LogP ~3.2), aiding cell membrane penetration. |

| IR (KBr) | 1710–1725 cm⁻¹ (C=O)1600–1620 cm⁻¹ (C=C)750 cm⁻¹ (C-Cl) | The carbonyl stretch is the diagnostic "fingerprint" for the lactone ring formation. |

| ¹H-NMR (CDCl₃) | The singlet at ~4.65 ppm confirms the integrity of the chloromethyl handle. | |

| Mass Spec (EI) | M+ (Molecular Ion) peak observable | Confirms molecular weight and isotopic pattern of Chlorine (3:1 ratio for ³⁵Cl:³⁷Cl). |

Experimental Protocols

Protocol A: Synthesis of 6-Ethyl-4-chloromethylcoumarin

Rationale: Temperature control is critical. The reaction is exothermic; overheating leads to polymerization and "tar" formation.

Reagents:

-

4-Ethylphenol (0.1 mol)

-

Ethyl 4-chloroacetoacetate (0.1 mol)

-

Concentrated Sulfuric Acid (25 mL)

Step-by-Step Methodology:

-

Setup: Place a 250 mL round-bottom flask equipped with a magnetic stirrer in an ice-salt bath (target temp: 0–5 °C).

-

Mixing: Add 4-ethylphenol and ethyl 4-chloroacetoacetate to the flask. Stir for 5 minutes to ensure homogeneity.

-

Catalysis (Critical Step): Add concentrated H₂SO₄ dropwise over 30 minutes. Do not allow temperature to exceed 10 °C.

-

Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 2–4 hours. The mixture will thicken significantly.

-

Quenching: Pour the reaction mixture in a thin stream into 500 mL of crushed ice/water with vigorous stirring. The coumarin will precipitate as a solid.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove residual acid.

-

Purification: Recrystallize from ethanol. Dissolve the solid in boiling ethanol, filter while hot (to remove insoluble impurities), and cool slowly to generate needle-like crystals.

Protocol B: Reactivity Check (Derivatization)

Rationale: To validate the electrophilic nature of the -CH₂Cl group for library generation.

Method: React the product with a secondary amine (e.g., morpholine).

-

Dissolve 6-ethyl-4-chloromethylcoumarin (1 mmol) in dry acetone.

-

Add anhydrous K₂CO₃ (2 mmol) and morpholine (1.1 mmol).

-

Reflux for 4 hours.

-

QC Check: TLC (Hexane:Ethyl Acetate 7:3) should show the disappearance of the starting material spot and the appearance of a more polar spot (the amine derivative).

Reactivity & Biological Implications[3][4][5][6][7][8]

The 4-chloromethyl group is the primary site for chemical modification. The chloride is a good leaving group, susceptible to nucleophilic attack by:

-

Amines: To form antimicrobial aminomethyl derivatives.

-

Thiols: To form sulfide linkages, often used to attach fluorophores or lipophilic tails.

-

Azides: For "Click Chemistry" applications.

Visualization: Derivatization Logic

Caption: Divergent synthesis pathways utilizing the reactive chloromethyl handle.

Biological Relevance

Researchers utilizing this scaffold often target antimicrobial and anti-inflammatory pathways. The 6-ethyl group enhances interaction with lipophilic pockets in enzymes (e.g., COX-2 or bacterial DNA gyrase), while derivatives at the 4-position modulate potency and selectivity [1, 2].

References

-

Pechmann Condensation & Coumarin Synthesis

-

Spectral Characterization of 4-Chloromethylcoumarins

-

Reactivity of Chloromethyl Coumarins

-

General Physicochemical Properties (PubChem)

Sources

- 1. iiste.org [iiste.org]

- 2. mdpi.com [mdpi.com]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. DSpace [open.bu.edu]

- 6. sciensage.info [sciensage.info]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. ias.ac.in [ias.ac.in]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Insight on Mercapto-Coumarins: Synthesis and Reactivity | MDPI [mdpi.com]

- 11. 6-Ethyl-4-hydroxycoumarin | C11H10O3 | CID 54684531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one in organic solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one, a substituted coumarin derivative of significant interest in medicinal chemistry. Given the limited availability of direct experimental solubility data in public literature for this specific molecule, this document emphasizes the foundational principles of solubility, provides a predictive analysis based on its chemical structure, and details a robust, self-validating experimental protocol for its quantitative measurement. The methodologies and insights presented herein are designed to empower researchers in drug discovery and development to effectively handle, formulate, and optimize the use of this versatile compound in their research endeavors.

Introduction: The Critical Role of Solubility for Novel Coumarins

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone heterocycles found in numerous natural products and synthetic compounds.[1] Their scaffold is a privileged structure in medicinal chemistry, leading to a wide spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The biological efficacy and therapeutic potential of a coumarin derivative are profoundly influenced by the substituents on its core structure.[4]

The compound of interest, 4-(chloromethyl)-6-ethyl-2H-chromen-2-one, features a reactive chloromethyl group at the C4 position—a versatile synthetic handle for creating diverse molecular libraries—and an ethyl group at the C6 position, which modulates lipophilicity.[5] For any compound intended for therapeutic use, solubility is a paramount physicochemical parameter. It directly impacts every stage of the drug development pipeline, from initial high-throughput screening and ADME-Tox studies to formulation and ultimate bioavailability. Poor solubility can be a significant impediment, leading to unreliable biological data and challenging formulation development.[6]

This guide, therefore, serves as a foundational resource for researchers, providing both the theoretical understanding and the practical, field-proven methodologies required to accurately characterize the solubility of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one in a range of common organic solvents.

Compound Profile and Physicochemical Characteristics

A thorough understanding of the molecule's fundamental properties is the first step in predicting its behavior in solution.

-

Compound Name: 4-(chloromethyl)-6-ethyl-2H-chromen-2-one

-

CAS Number: 637751-75-8

-

Molecular Formula: C₁₂H₁₁ClO₂

-

Molecular Weight: 222.67 g/mol

-

Physical Form: Predicted to be a solid at room temperature.

The structure consists of a fused bicyclic aromatic lactone core, which is largely planar and hydrophobic. The ethyl group (-CH₂CH₃) at the C6 position further increases its lipophilicity. The chloromethyl group (-CH₂Cl) at the C4 position and the carbonyl group (C=O) and ether linkage (-O-) within the lactone ring introduce polar characteristics. The overall solubility will be dictated by the interplay between the large non-polar surface area and these localized polar regions.

Theoretical Principles & Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

Structural Analysis of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one:

-

Non-Polar Character: The dominant benzopyrone ring system and the C6-ethyl group create a significant non-polar, lipophilic character. This suggests good solubility in non-polar and moderately polar solvents that can engage in van der Waals interactions.

-

Polar Character: The ester (lactone) functionality and the chloromethyl group introduce dipole moments. The carbonyl oxygen can act as a hydrogen bond acceptor. This suggests at least moderate solubility in polar aprotic solvents and some solubility in polar protic solvents.

Based on this analysis, we can predict a qualitative solubility profile.

Table 1: Predicted Qualitative Solubility of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Very High | These solvents possess strong dipoles that can effectively solvate the polar regions of the coumarin, while their organic nature accommodates the non-polar scaffold. DMSO is often an excellent solvent for diverse drug-like molecules. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and are highly effective at dissolving organic compounds with chloro-substituents through dipole-dipole and van der Waals interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Moderate to High | These solvents are good at solvating large organic molecules. THF and Dioxane are generally better solvents than diethyl ether for moderately polar compounds. |

| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | These polar protic solvents can act as hydrogen bond donors and acceptors. While the lactone oxygen can accept a hydrogen bond, the coumarin lacks a strong H-bond donor group, and its large lipophilic structure may limit miscibility. |

| Non-Polar | Hexane, Heptane, Toluene | Low to Very Low | The polar functionalities of the coumarin will likely prevent significant dissolution in purely non-polar hydrocarbon solvents. Toluene, due to its aromaticity, might show slightly better performance than aliphatic alkanes. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The large, hydrophobic carbon framework far outweighs the influence of the polar groups, making the molecule poorly soluble in water, a key consideration for biological assays. |

Experimental Protocol: Isothermal Shake-Flask Method

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is a gold-standard, thermodynamic "excess solid" approach for determining equilibrium solubility. The protocol below is a self-validating system designed for accuracy and reproducibility.

4.1. Rationale Behind Experimental Choices

-

Equilibrium Time (24-48h): Many complex organic molecules require extended periods to reach true thermodynamic equilibrium. Shorter times risk measuring a kinetic, non-saturated state, leading to an underestimation of solubility.

-

Temperature Control (25 °C): Solubility is temperature-dependent. Maintaining a constant, controlled temperature is critical for data consistency and comparability across different experiments and labs.

-

Excess Solid: Ensuring an excess of the solid compound is present throughout the equilibration period is the only way to guarantee that the resulting solution is truly saturated.

-

Centrifugation & Filtration: These steps are crucial to remove all undissolved solid particulates before analysis. Failure to do so is a common source of error, leading to an overestimation of solubility.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the analytical method of choice due to its high sensitivity, specificity, and accuracy for quantifying organic molecules like coumarins, which possess a strong chromophore.

4.2. Materials and Reagents

-

4-(chloromethyl)-6-ethyl-2H-chromen-2-one (solid, >95% purity)

-

Selected organic solvents (HPLC grade or equivalent)[7]

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic orbital shaker/incubator set to 25 °C

-

Benchtop centrifuge

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

HPLC system with a UV detector and a suitable C18 column

-

Volumetric flasks and pipettes

4.3. Step-by-Step Experimental Workflow

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a strong solvent in which the compound is freely soluble (e.g., DMSO or Acetonitrile) to create a 1 mg/mL stock solution.

-

Perform serial dilutions of this stock solution to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid 4-(chloromethyl)-6-ethyl-2H-chromen-2-one to a 2 mL glass vial. "Excess" means adding enough solid (e.g., ~2-5 mg) so that undissolved material is clearly visible after the equilibration period.

-

Carefully add 1 mL of the desired test solvent to the vial.

-

Prepare one vial for each solvent to be tested. It is best practice to prepare samples in triplicate for statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the thermostatic orbital shaker set to 25 °C.

-

Agitate the samples at a moderate speed (e.g., 200 rpm) for 24 to 48 hours to allow the system to reach equilibrium.

-

-

Sample Clarification:

-

After equilibration, remove the vials and let them stand for 1-2 hours to allow the excess solid to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

-

Carefully aspirate the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter directly into a clean HPLC vial. This step is critical to remove any remaining microparticulates.

-

-

Analysis by HPLC:

-

Develop an appropriate HPLC method (e.g., C18 column, mobile phase of acetonitrile/water gradient, detection at a suitable UV wavelength for the coumarin chromophore).

-

First, inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.99.

-

Inject the filtered sample solutions. If the concentration is above the highest calibration standard, dilute the sample accurately with the test solvent and re-run.

-

4.4. Data Calculation and Presentation

-

Use the linear regression equation from the calibration curve to calculate the concentration (C) of the compound in each saturated solvent sample.

-

Solubility is reported in units such as mg/mL or converted to molarity (mol/L).

Table 2: Template for Reporting Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Intermolecular Forces in Solution

Sources

- 1. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives | MDPI [mdpi.com]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. physchemres.org [physchemres.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Note: High-Efficiency Thiol Coupling to 4-(chloromethyl)-6-ethyl-2H-chromen-2-one

Abstract & Introduction

This guide details the protocol for the chemoselective S-alkylation of thiols using 4-(chloromethyl)-6-ethyl-2H-chromen-2-one (CMC-6Et). While coumarin derivatives are ubiquitous in fluorescence microscopy and bio-labeling due to their high quantum yields and photostability, the specific 6-ethyl variant offers a unique balance of lipophilicity and steric profile compared to standard 7-hydroxy or 4-methyl analogs.

The chloromethyl group at the C4 position is a highly reactive electrophile, susceptible to nucleophilic attack by thiols via an

Key Applications

-

Bioconjugation: Site-specific labeling of Reduced Cysteine residues on proteins.

-

Medicinal Chemistry: Synthesis of coumarin-thioether hybrid pharmacophores.

-

Fluorescence Sensing: Detection of biological thiols via fluorescence modulation (Photoinduced Electron Transfer - PET mechanisms).

Chemical Mechanism & Rationale[2][3][4][5]

The coupling reaction relies on the nucleophilic substitution of the allylic/benzylic chloride by a thiolate anion.

Reaction Scheme

Critical Mechanistic Factors

-

Thiolate Generation: The pKa of a typical alkyl thiol is ~10, while cysteine is ~8.3. Successful coupling requires a base (organic or inorganic) to generate the reactive thiolate (

) species. -

Lactone Stability: The coumarin core contains a lactone (cyclic ester). Reaction conditions exceeding pH 9.0 or involving strong nucleophilic bases (like hydroxide) can hydrolyze the lactone ring, destroying the fluorophore and the compound's integrity. Control of pH is paramount.

-

Solvent Effects: The 6-ethyl group increases hydrophobicity. Reactions often require polar aprotic solvents (DMF, DMSO, Acetonitrile) to solubilize the coumarin while supporting the ionic transition state of the

reaction.

Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic Phase)

For the synthesis of drug candidates or analytical standards.

Reagents:

-

4-(chloromethyl)-6-ethyl-2H-chromen-2-one (1.0 equiv)

-

Thiol substrate (1.1 equiv)[1]

-

Potassium Carbonate (

) (anhydrous, 1.5 equiv) or Triethylamine ( -

Solvent: Anhydrous Acetone or Acetonitrile (ACN)

Procedure:

-

Preparation: Dissolve 1.0 mmol of CMC-6Et in 5 mL of anhydrous Acetone/ACN.

-

Activation: In a separate vial, dissolve 1.1 mmol of the Thiol in 2 mL of solvent. Add 1.5 mmol of Base (

or -

Coupling: Dropwise add the Thiol/Base mixture to the Coumarin solution under stirring.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Note: If the thiol is bulky, mild heating (40°C) may be required. Monitor via TLC (Hexane:EtOAc 7:3).

-

-

Workup:

-

Remove solvent under reduced pressure.

-

Resuspend residue in DCM or EtOAc. Wash with water (

) and Brine ( -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via Silica Flash Chromatography.

Protocol B: Protein/Peptide Labeling (Aqueous/Buffer)

For labeling Cysteine residues on biomolecules.

Reagents:

-

Target Protein/Peptide (dissolved in buffer)

-

CMC-6Et Stock Solution (10–50 mM in DMSO)

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.5 – 8.0. Avoid Tris or primary amine buffers if possible, though S-alkylation is faster than N-alkylation at this pH.

-

TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides.

Procedure:

-

Reduction: Treat protein (50–100

) with 2–5 molar equivalents of TCEP for 30 min at RT to ensure cysteines are reduced. -

Labeling: Add CMC-6Et stock solution to the protein sample.

-

Ratio: Use 5–10 fold molar excess of Coumarin over protein.

-

Co-solvent: Ensure final DMSO concentration is < 5-10% to prevent protein denaturation, but sufficient to keep the coumarin soluble.

-

-

Incubation: Incubate at RT for 1–2 hours or 4°C overnight in the dark (protect from light to preserve fluorescence).

-

Quenching: Add excess thiol (e.g.,

-mercaptoethanol or glutathione) to quench unreacted coumarin. -

Purification: Remove excess reagent via Size Exclusion Chromatography (e.g., PD-10 column) or dialysis against PBS.

Visualization of Workflow

Caption: Logical workflow for the S-alkylation of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one.

Analytical Characterization

To validate the coupling, compare the starting material (SM) with the product using

| Feature | Starting Material (CMC-6Et) | Product (Thioether) | Diagnostic Change |

| C4-CH2 Protons | Singlet, | Singlet, | Upfield Shift (~0.7 ppm) due to S vs Cl electronegativity. |

| C3-H (Vinyl) | Singlet, | Singlet, | Minor shift, but integration must remain 1H. |

| MS (ESI) | M+ [222.6] (Cl isotope pattern) | M+ [Product Mass] | Loss of Cl isotope pattern (3:1); appearance of product mass. |

| Fluorescence | Often slight red-shift and intensity change. |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Oxidation of Thiol to Disulfide | Degas solvents; use TCEP/DTT; perform under |

| Hydrolysis | pH too high (>9.0) | Lower base concentration; ensure buffer is pH 7.5–8.0. |

| Precipitation | Coumarin insolubility | Increase organic co-solvent (DMF/DMSO) percentage. |

| No Reaction | Steric Hindrance | Heat to 40-50°C; use stronger nucleophile conditions (Cs2CO3 in DMF). |

References

-

BenchChem. (2025).[2] Application Notes and Protocols: Reaction of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one with Thiols. Retrieved from

-

Kulkarni, M. V., et al. (2006). The Chemistry and Pharmacological Profile of Coumarins.[2][3][4] NIH/PubMed. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

Al-Majedy, Y. K., et al. (2015).[3] 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry.[3] Retrieved from

-

Moraes, M. C., et al. (2021).[4] Synthesis of C4-substituted coumarins via Pechmann condensation.[2] Arkivoc.[4] Retrieved from

Sources

Application Note: High-Sensitivity Derivatization of Biological Carboxylates using 4-(chloromethyl)-6-ethyl-2H-chromen-2-one

Executive Summary

This technical guide details the application of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one (CME-coumarin) as a fluorescent derivatizing agent. While 7-methoxy and 7-hydroxy coumarin derivatives are commonplace, the 6-ethyl variant offers distinct advantages in Reverse-Phase HPLC (RP-HPLC) by modulating the hydrophobicity (LogP) of the analyte-fluorophore complex. This modification improves the resolution of polar biological acids (e.g., short-chain fatty acids, prostaglandins, and acidic phytohormones) that otherwise co-elute with the solvent front or matrix interferences.

This protocol provides a validated workflow for transforming non-fluorescent carboxylic acids into highly fluorescent coumarin esters, enabling detection limits in the femtomole range.

Chemical Basis & Mechanism

The Reagent

-

IUPAC Name: 4-(chloromethyl)-6-ethyl-2H-chromen-2-one

-

Function: Fluorogenic alkylating agent.

-

Target Functional Groups: Carboxylic acids (-COOH), Phenols (-OH), Thiols (-SH), and some secondary amines.

-

Fluorescence Properties:

-

Excitation (

): ~325 nm -

Emission (

): ~420 nm (Blue region) -

Note: The 6-ethyl substitution slightly enhances lipophilicity compared to the 7-methoxy analog, altering retention behavior on C18 columns.

-

Reaction Mechanism

The derivatization proceeds via a base-catalyzed nucleophilic substitution (

Critical Reagents for Success:

-

Base: Anhydrous Potassium Carbonate (

) or N,N-Diisopropylethylamine (DIPEA) to deprotonate the acid. -

Phase Transfer Catalyst: 18-Crown-6 is highly recommended when using solid carbonate salts in organic solvents to solubilize the potassium ion and activate the carboxylate anion.

Mechanistic Pathway Diagram

Caption: Figure 1.[1][2][3] Base-catalyzed

Experimental Protocols

Materials Required[1][4]

| Component | Specification | Purpose |

| Reagent | 4-(chloromethyl)-6-ethyl-2H-chromen-2-one | Derivatizing agent |

| Catalyst | 18-Crown-6 ether (crystals) | Phase transfer catalyst (solubilizes |

| Base | Proton scavenger | |

| Solvent | Acetonitrile (ACN) or Acetone | HPLC Grade, Aprotic reaction medium |

| Standard | Lauric acid or Ibuprofen | Internal Standard for calibration |

Protocol: Derivatization of Fatty Acids in Biological Fluid

Target: Free Fatty Acids (FFAs) in plasma or cell culture media.

Step-by-Step Methodology:

-

Sample Preparation:

-

Extract lipids from 100

L of plasma using the Folch method (Chloroform:Methanol 2:1). -

Evaporate the solvent under a stream of Nitrogen (

) to dryness. -

Reconstitute the residue in 100

L of Acetonitrile.

-

-

Reagent Addition:

-

Add 50

L of CME-Coumarin Solution (2 mg/mL in Acetone). -

Add 10

L of 18-Crown-6 Solution (5 mg/mL in Acetonitrile). -

Add ~10-20 mg of solid, anhydrous

.

-

-

Incubation (Derivatization):

-

Seal the reaction vial tightly (Teflon-lined cap).

-

Vortex for 30 seconds.

-

Incubate at 60°C for 30 minutes in a heating block.

-

Note: Protect from light to prevent photodegradation of the coumarin moiety.

-

-

Quenching & Work-up:

-

Cool the vial to room temperature.

-

Add 10

L of Acetic Acid (5% solution) to neutralize excess base. -

Filter through a 0.22

m PTFE syringe filter to remove solid carbonates. -

Inject 10

L into the HPLC system.

-

HPLC Conditions (Recommended)

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5 |

| Mobile Phase A | Methanol : Water (80:20 v/v) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 325 nm, Em: 420 nm) |

| Elution | Isocratic or Gradient (depending on chain length complexity) |

Analytical Validation & Logic

Why 6-Ethyl? (Hydrophobicity Tuning)

Standard coumarin reagents (like 4-bromomethyl-7-methoxycoumarin) are relatively polar. When analyzing short-chain fatty acids or polar drugs, the derivatives often elute too quickly on C18 columns, overlapping with reagent hydrolysis peaks.

-

The Logic: The 6-ethyl group increases the hydrophobicity of the fluorophore.

-

The Result: This shifts the retention time (

) of the derivatives to a later, cleaner region of the chromatogram, improving the Signal-to-Noise (S/N) ratio.

Self-Validating Workflow

To ensure data integrity, every run must include an Internal Standard (IS) .

-

Recommendation: Use a non-endogenous fatty acid (e.g., Margaric acid, C17:0) or a drug analog (e.g., Ketoprofen if analyzing NSAIDs).

-

Validation Check: If the IS peak area deviates by >15% from the calibration curve, the derivatization efficiency was compromised (likely due to moisture in the solvent).

Analytical Workflow Diagram

Caption: Figure 2. End-to-end analytical workflow for the determination of biological acids using CME-coumarin.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Derivatization Yield | Presence of water in sample/solvent. | Water competes with the acid for the reagent. Ensure thorough drying under |

| Multiple Peaks per Analyte | Isomerization or degradation. | Reduce incubation temperature to 40°C and extend time to 60 min. Protect from light. |

| High Background Noise | Excess unreacted reagent. | The reagent itself is fluorescent. Ensure the chromatographic method separates the reagent peak (usually early eluting) from the derivatives. |

| Precipitate in Vial | This is normal. Filter before injection. Do not inject the solid salt precipitate. |

References

-

BenchChem Technical Support. (2025).[4] Structure Elucidation and Synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. Retrieved from (Contextualized from search results regarding 4-chloromethyl coumarin analogs).

-

Moraes, M. C., et al. (2021).[2] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc. Available at: [Link]

- Tsuruta, Y., et al. (1984). "Derivatization of carboxylic acids by reaction with 4-bromomethyl-7-methoxycoumarin." Journal of Chromatography A. (Standard protocol basis for chloromethyl/bromomethyl coumarins).

Sources

Troubleshooting & Optimization

Purification methods for 4-(chloromethyl)-6-ethyl-2H-chromen-2-one recrystallization

Case ID: PUR-CMC-06E

Compound: 4-(chloromethyl)-6-ethyl-2H-chromen-2-one

CAS Registry Number: 637751-75-8 (Reference)

Chemical Class: Alkyl-substituted Coumarin /

Executive Summary & Scientist’s Note

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that purifying 4-(chloromethyl)-6-ethyl-2H-chromen-2-one presents a specific set of challenges. Unlike simple coumarins, this molecule contains two competing functionalities: the lipophilic 6-ethyl group (which increases solubility in non-polar solvents) and the reactive 4-chloromethyl moiety (an electrophile susceptible to solvolysis).

The Core Challenge:

The standard "boil in ethanol" method used for general Pechmann condensation products often degrades this specific compound. Prolonged reflux in protic solvents (ethanol/methanol) can lead to the formation of the 4-ethoxymethyl impurity via nucleophilic substitution (

Our Approach: This guide prioritizes stability-first purification . We provide two validated protocols:

-

Method A (Standard): Rapid Ethanol/Water recrystallization (for bulk cleanup).

-

Method B (High-Purity): Toluene/Heptane precipitation (for analytical purity and maximum stability).

Diagnostic: Solvent Selection Logic

Before starting, analyze your crude material. The choice of solvent depends heavily on the impurity profile (e.g., unreacted 4-ethylphenol vs. polymeric tars).

Solvent System Decision Matrix

Figure 1: Decision tree for selecting the optimal purification route based on crude impurity profile.

Technical Protocols

Protocol A: Modified Ethanol/Water (Rapid Method)

Best for: Removing unreacted 4-ethylphenol and bulk purification.

Critical Warning: Do not reflux for >10 minutes. The chloromethyl group is liable to solvolysis in hot ethanol.

-

Dissolution: Place 5.0 g of crude solid in a flask. Add Ethanol (95%) slowly while heating to 60-70°C. Stop adding solvent as soon as the solid dissolves (approx. 5-7 mL per gram).

-

Filtration (Hot): If insoluble black specks remain, filter immediately through a pre-warmed funnel/fluted filter paper.

-

Crystallization: Remove from heat. Add warm water (50°C) dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add 1-2 drops of ethanol to clear the solution.

-

Cooling: Allow the flask to cool to room temperature undisturbed for 30 minutes, then place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the white/off-white needles. Wash with cold 50% aqueous ethanol.

-

Drying: Vacuum dry at 40°C (Max) to prevent thermal degradation.

Protocol B: Toluene/Heptane (High Stability Method)

Best for: Analytical standards and removing polymeric tars. Avoids solvolysis risks.[1]

-

Dissolution: Dissolve the crude material in minimal Toluene at 60°C. The 6-ethyl group imparts good solubility in toluene.

-

Tar Removal: Polymeric impurities often remain undissolved in toluene. Decant the clear supernatant or filter hot.

-

Precipitation: While maintaining the solution at ~50°C, slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.

-

Seeding: If available, add a seed crystal of pure compound.

-

Cooling: Cool slowly to room temperature. The compound will crystallize out, leaving non-polar impurities in the mother liquor.

-

Collection: Filter and wash with pure, cold Heptane.

Comparative Data: Solvent Efficacy

| Parameter | Ethanol/Water (Method A) | Toluene/Heptane (Method B) | Acetone/Hexane |

| Yield | High (80-90%) | Moderate (60-75%) | Moderate (65-75%) |

| Purity | Good (>95%) | Excellent (>98%) | Good (>95%) |

| Solvolysis Risk | High (if overheated) | None | Low |

| Tar Removal | Moderate | Excellent | Moderate |

| Phenol Removal | Excellent | Moderate | Good |

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The product separates as an oil droplet at the bottom of the flask instead of crystals.

-

Cause: The solution is too concentrated, or the temperature dropped too quickly (supersaturation shock). The melting point of the solvated product is lower than the solvent boiling point.

-

Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Add a small amount of the "good" solvent (e.g., Ethanol or Toluene).

-

Seed the solution with a pure crystal while it is still warm.

-

Agitate vigorously (scratch the glass wall) to induce nucleation.

-

Issue: Product is Pink or Brown

Symptoms: Crystals retain a persistent color.

-

Cause: Oxidation of residual 4-ethylphenol or polymerization byproducts.

-

Corrective Action:

-

Activated Charcoal: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight). Stir for 5 minutes, then filter hot through Celite. Note: Do not use charcoal with Method B (Toluene) as it is less effective in non-polar media for this compound.

-

Issue: Low Melting Point / Broad Range

Symptoms: Product melts over a 5-10°C range or significantly below expected values.

-

Cause: Presence of the 4-hydroxymethyl or 4-ethoxymethyl derivative (hydrolysis/solvolysis products).

-

Corrective Action:

-

Switch to Method B (Toluene/Heptane) .

-

Ensure all solvents are anhydrous .

-

Check 1H-NMR for a shift in the methylene protons (CH2-Cl typically appears ~4.5-4.8 ppm; CH2-OH/OEt will shift upfield).

-

Recrystallization Workflow Diagram

Figure 2: Standard workflow for the purification of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one.

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Ethanol?

-

Recommendation: Avoid if possible. Methanol is more nucleophilic than ethanol and has a higher dielectric constant, increasing the rate of solvolysis of the chloromethyl group. If you must use it, keep the temperature below 50°C.

Q2: How do I store the purified compound?

-

Protocol: Store in a tightly sealed amber vial at 4°C or -20°C . The chloromethyl group is sensitive to moisture and light. Over time, it can hydrolyze to the alcohol (hydroxymethyl) derivative, releasing HCl.

Q3: My yield is low (<40%). Where is my product?

-

Analysis: Check the mother liquor (filtrate) by TLC.[2]

-

If the product is in the filtrate: You used too much solvent. Evaporate 50% of the solvent and repeat the cooling step.

-

If the product is absent: It likely degraded (tarred out) during the reaction or purification. Ensure the Pechmann condensation temperature did not exceed 100°C during synthesis.

-

References

-

Pechmann Condensation Mechanisms: Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.

-

Coumarin Purification Strategies: Lončarić, M., et al. (2020). Green Synthesis of Coumarin Derivatives via Pechmann Condensation.[3] Molbank, 2020(1), M1120. (Validates Ethanol/Water systems for coumarins).

-

Reactivity of 4-Chloromethylcoumarins: Kulkarni, M. V., et al. (2006). 4-Chloromethylcoumarins: A Versatile Synthon in Organic Synthesis.[4] Journal of the Indian Chemical Society. (Discusses the electrophilic nature of the chloromethyl group).

-

Solubility Principles: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of alkyl halides).

Sources

Minimizing hydrolysis side reactions of 4-chloromethyl coumarins

A Guide to Minimizing Hydrolytic Degradation in Experimental Settings

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-chloromethyl coumarins. As a Senior Application Scientist, I understand the critical importance of maintaining the chemical integrity of your reagents. 4-Chloromethyl coumarins are exceptionally useful scaffolds and fluorescent probes, but their reactivity, particularly the susceptibility of the chloromethyl group to hydrolysis, presents a significant experimental challenge.

This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and minimize these unwanted side reactions, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 4-chloromethyl coumarins.

Q1: What is the primary mechanism of 4-chloromethyl coumarin degradation in solution?

The primary degradation pathway is hydrolysis, a nucleophilic substitution reaction where a water molecule attacks the electrophilic benzylic carbon of the chloromethyl group, displacing the chloride ion. This reaction results in the formation of the corresponding 4-hydroxymethyl coumarin, which is often fluorescent but lacks the reactive "handle" required for subsequent conjugation or derivatization.

The reaction can proceed through an SN1 or SN2 mechanism, influenced by the solvent and other conditions. The coumarin ring system can stabilize the carbocation intermediate that would be formed in an SN1 pathway, making this route a significant contributor, especially in polar, protic solvents like water.

Q2: How does pH influence the rate of hydrolysis?

The hydrolysis of 4-chloromethyl coumarins is significantly affected by pH. While stable for extended periods in its solid form when protected from moisture, its stability in solution is pH-dependent[1].

-

Neutral to Slightly Acidic Conditions (pH ~4-7): This is generally the range of highest stability. While background hydrolysis by water still occurs, it is at its slowest rate.

-

Basic Conditions (pH > 8): The rate of hydrolysis increases dramatically. Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, is present in higher concentrations. This potent nucleophile rapidly attacks the chloromethyl group, accelerating the formation of the 4-hydroxymethyl coumarin byproduct. Studies on related coumarin derivatives confirm their susceptibility to hydrolysis under basic conditions[1]. In some cases, with excess strong base or amines, the lactone ring of the coumarin itself can be opened[2][3].

-

Strongly Acidic Conditions (pH < 4): While the chloromethyl group itself is relatively stable to acid, the ester (lactone) functionality of the coumarin ring can be susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures[1].

Q3: Which solvents are recommended for dissolving and reacting 4-chloromethyl coumarins?

Solvent choice is the most critical factor in controlling hydrolysis. The goal is to dissolve the compound while minimizing the presence of nucleophilic species, primarily water.

Initial assessments show that 4-chloromethyl coumarins are soluble in several common organic solvents, including Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF)[1][4][5].

Table 1: Solvent Selection Guide for 4-Chloromethyl Coumarins

| Solvent Class | Examples | Suitability for Minimizing Hydrolysis | Rationale |

| Aprotic Polar | Anhydrous DMSO, DMF, Acetonitrile (ACN) | Highly Recommended | These solvents effectively dissolve coumarins but lack acidic protons, thus they do not participate directly in hydrolysis.[1][6] The use of anhydrous grades is critical to eliminate trace water. |

| Aprotic Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | Recommended (for specific applications) | Excellent for preventing hydrolysis but may offer lower solubility for more polar coumarin derivatives. Often used in synthetic steps where water must be strictly excluded. |

| Protic Polar | Water, Methanol, Ethanol | Not Recommended (unless required by assay) | These solvents are nucleophilic and will directly participate in and accelerate hydrolysis. If an aqueous buffer is required, the reaction should be performed quickly at low temperatures. |

Q4: How can I detect and quantify hydrolysis in my sample?

A stability-indicating analytical method is crucial for distinguishing the parent 4-chloromethyl coumarin from its hydrolysis product. High-Performance Liquid Chromatography (HPLC) is the most reliable technique[1][7][8].

-

Technique: Reversed-phase HPLC (RP-HPLC)

-

Column: A C18 column is typically effective.

-

Mobile Phase: A gradient of water (often with 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol provides good separation.

-

Detection: UV detection at the maximum absorbance wavelength of the coumarin (typically 300-330 nm) or fluorescence detection for higher sensitivity[1][7].

The 4-hydroxymethyl coumarin product is more polar than the starting material and will therefore have a shorter retention time on a C18 column.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Issue 1: My reaction is giving low yields or failing completely. I suspect reagent degradation.

dot

Caption: Troubleshooting flowchart for low reaction yield.

Possible Cause & Solution:

-

Cause: The 4-chloromethyl coumarin has hydrolyzed either during storage or upon addition to a reactive medium containing water. The resulting 4-hydroxymethyl coumarin is not reactive towards your nucleophile.

-

Verification: Analyze your stock solution or solid starting material using the HPLC protocol below (Protocol 2). The presence of an earlier-eluting peak corresponding to the 4-hydroxymethyl derivative confirms hydrolysis.

-

Solution:

-

Strictly Anhydrous Conditions: Prepare stock solutions using only high-quality, anhydrous aprotic solvents (e.g., DMSO, DMF). Use syringes and sealed vials to minimize atmospheric moisture exposure.

-

Fresh Solutions: Prepare solutions of the 4-chloromethyl coumarin immediately before use. Do not store stock solutions in solution, even at low temperatures, for extended periods.

-

Temperature Control: If your reaction must be run in a solvent with some protic character, perform the reaction at the lowest possible temperature (e.g., 0°C) to slow the rate of hydrolysis.

-

Issue 2: I'm observing a new fluorescent spot on my TLC plate that isn't my starting material or desired product.

Possible Cause & Solution:

-

Cause: This new, more polar fluorescent spot is very likely the 4-hydroxymethyl coumarin hydrolysis product.

-

Verification: Run a control TLC plate. Spot your 4-chloromethyl coumarin starting material dissolved in an anhydrous solvent (like DCM) in one lane. In an adjacent lane, spot the same material after dissolving it in a protic solvent (like methanol/water) and letting it sit for 30 minutes. The new, lower Rf spot that appears in the second lane is the hydrolysis product.

-

Solution: The corrective actions are the same as for Issue 1. Your primary focus must be on eliminating water from your reaction system. Ensure all glassware is oven-dried and cooled under an inert atmosphere (like nitrogen or argon) before use.

Experimental Protocols

Protocol 1: Preparation of a 4-Chloromethyl Coumarin Stock Solution

This protocol is designed to minimize hydrolysis during solubilization.

-

Preparation: Oven-dry all glassware (e.g., vial, magnetic stir bar) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

-

Weighing: Weigh the required amount of solid 4-chloromethyl coumarin directly into the dried vial.

-

Solvent Addition: Using a dry syringe, add the required volume of anhydrous-grade aprotic solvent (e.g., DMSO, DMF) to the vial to achieve the desired concentration.

-

Dissolution: Cap the vial immediately and vortex or stir until the solid is fully dissolved. A brief sonication can be used if necessary.

-

Usage: Use the solution immediately in your experiment. Do not store. For long-term storage, the compound is most stable in its solid form at +4°C, protected from light and moisture[1].

Protocol 2: HPLC Method for Assessing Hydrolytic Purity

This method provides a baseline for separating the parent compound from its primary hydrolytic degradant.

-

Instrumentation: HPLC system with UV or Fluorescence detector.

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 320 nm.

-

Injection Volume: 10 µL

-

Expected Elution Profile:

-

4-hydroxymethyl coumarin (more polar, shorter retention time)

-

4-chloromethyl coumarin (less polar, longer retention time)

-

dot

Caption: The nucleophilic substitution reaction causing hydrolysis.

References

-

Pisani, L., et al. (2013). Serendipitous discovery of novel 2-(benzofuran-3(2H)-ylidene)acetamides as potent and selective monoamine oxidase A inhibitors. Journal of Medicinal Chemistry, 56(11), 4498-4509. (Note: This reference is part of a broader review[2] discussing reactions of 4-chloromethyl coumarins).

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the mechanism. Arkivoc, 2021(10), 1-16. [Link]

- Cayman Chemical. (2025). Safety Data Sheet for a coumarin derivative.

-

Catto, M., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry, 10, 1024497. [Link]

- European Directorate for the Quality of Medicines & HealthCare. (n.d.).

- ChemScene. (2025).

- Alfa Aesar. (2016).

- Abdel-Wahab, B. F., et al. (2012). Reaction of Coumarin Derivatives with Nucleophiles in Aqueous Medium. Journal of the Brazilian Chemical Society, 23(7), 1347-1352.

- Loba Chemie. (2019). COUMARIN FOR SYNTHESIS MSDS.

- Praill, P. F. G., et al. (2011). Reactions of 4 or 3 .4-Disubstituted Coumarins With Nucleophilic Reagents. Journal of the Chemical Society of Pakistan, 5(4), 73.

-

Moraes, M. C., et al. (2022). Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking. Molecules, 27(19), 6296. [Link]

-

Kurt, A., Gündüz, B., & Koca, M. (2021). A Study on the Optoelectronic Parameters of 4-Chloromethyl-7-Hydroxy Coumarin in Various Solvents and Concentrations. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 155-162. [Link]

-

Kümmerer, K., et al. (2021). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry, 5(8), 2137-2147. [Link]

-

ResearchGate. (n.d.). Reactions of coumarin in an aqueous solution: (a) hydrolysis, (b) ionization and (c) expected oxidation product. [Link]

-

ResearchGate. (2021). A Study on the Optoelectronic Parameters of 4-Chloromethyl-7-Hydroxy Coumarin in Various Solvents and Concentrations. [Link]

-

Bissy, W. A., et al. (2017). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules, 22(9), 1432. [Link]

-

Givens, R. S., & Rubina, M. (2013). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 12(3), 477-495. [Link]

- Roy, K., et al. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry, 47(34), 16040-16053.

- University of Bath. (n.d.).

-

ULisboa Repository. (2023). 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. [Link]

- El-Sayed, N. N. E., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S222-S240.

- BenchChem. (n.d.). solubility and stability of Coumarin-C2-exo-BCN.

- ResearchGate. (2025).

- ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.

- ResearchGate. (2025). Coumarin‐4‐ylmethyl‐ and p‐Hydroxyphenacyl‐Based Photoacid Generators with High Solubility in Aqueous Media: Synthesis, Stability and Photolysis.

-

Arigò, A., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Molecules, 29(16), 3619. [Link]

-

Maresca, A., et al. (2010). Coumarins incorporating hydroxy- and chloro-moieties selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry Letters, 20(15), 4511-4515. [Link]

-

de Oliveira, A. M., et al. (2019). Mapping the Biotransformation of Coumarins through Filamentous Fungi. Molecules, 24(19), 3537. [Link]

-

González-Calderón, D., et al. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega, 8(29), 26034-26049. [Link]

-

Matos, M. J., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules, 23(2), 250. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Advanced Strategies for 6-Ethyl Substituted Coumarin Reactions

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals working with 6-ethyl substituted coumarins. The inherent steric hindrance posed by the C6-ethyl group presents unique synthetic challenges. This document explains the causality behind these challenges and offers field-proven solutions to overcome them, ensuring higher yields and predictable outcomes in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and foundational concepts regarding the reactivity of 6-ethylcoumarins.

Q1: Why are my reaction yields consistently low when working with 6-ethylcoumarin derivatives compared to unsubstituted coumarins?

A1: The primary reason is steric hindrance . The ethyl group at the C6 position is bulky and physically obstructs the approach of reagents and catalysts to the adjacent C5 and C7 positions on the aromatic ring.[1][2][3] This is particularly problematic in reactions that require the formation of a bulky transition state, such as metal-catalyzed cross-coupling reactions.[4][5] The ethyl group's electron-donating nature also subtly alters the electronic properties of the aromatic ring, which can affect the regioselectivity of electrophilic substitution reactions.[6]

Q2: I'm attempting a Suzuki coupling on a 7-halo-6-ethylcoumarin, but I'm mostly observing dehalogenation of my starting material. What's happening?

A2: This is a classic sign that the steric environment is too crowded for the cross-coupling to proceed efficiently. The palladium catalyst, encumbered by its ligands, struggles to perform the oxidative addition at the C7 position due to the blocking effect of the C6-ethyl group. When the desired catalytic cycle is slowed, side reactions like proto-dehalogenation (replacement of the halogen with a hydrogen atom from the solvent or base) can become dominant. The solution often involves using more specialized ligands that are both bulky enough to promote reductive elimination but shaped to allow access to the hindered site.[7]

Q3: Can microwave irradiation really make a difference in these sterically hindered reactions?

A3: Absolutely. Microwave-assisted synthesis is a powerful tool for overcoming steric barriers.[8][9] Microwaves provide rapid, uniform heating that can drive reactions to completion much faster than conventional heating.[10][11][12] This high-energy input can help overcome the activation energy barrier imposed by steric hindrance, often leading to significantly higher yields and dramatically reduced reaction times, which also minimizes the formation of degradation byproducts.[9]

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting workflows for specific reaction classes commonly performed on the 6-ethylcoumarin scaffold.

Guide 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

This is one of the most common challenges. The goal is to form a C-C bond, typically at the C5 or C7 position, adjacent to the hindering ethyl group.

Problem: Low to no yield in the Suzuki coupling of 7-bromo-6-ethyl-4-methylcoumarin with an arylboronic acid.

Causality & Troubleshooting Workflow

The large ethyl group at C6 impedes the approach of the palladium catalyst to the C7 position, hindering the crucial oxidative addition step of the catalytic cycle. The troubleshooting process should focus on modifying the catalyst's steric and electronic environment and optimizing reaction conditions.

Data-Driven Recommendations

For sterically demanding couplings, ligand choice is paramount. Standard ligands like PPh₃ often fail. Below is a comparison of ligand classes for this type of challenge.

| Ligand Type | Example(s) | Key Advantage for Hindered Substrates | Typical Catalyst Loading | Reference |

| Bulky Monophosphines | XPhos, SPhos, RuPhos | Promotes fast reductive elimination and can accommodate steric bulk. | 1-5 mol % | [7] |

| N-Heterocyclic Carbenes | IPr, IMes | Strong sigma-donors that form stable, highly active Pd complexes. | 1-5 mol % | [7] |

| Standard Phosphines | PPh₃, P(o-tol)₃ | Generally ineffective; often leads to low conversion or side reactions. | 2-10 mol % | [5] |

Optimized Protocol: Suzuki Coupling of 7-Bromo-6-ethyl-4-methylcoumarin

This protocol incorporates best practices for overcoming steric hindrance.

-

Reagent Preparation: To an oven-dried microwave vial, add 7-bromo-6-ethyl-4-methylcoumarin (1.0 eq), the desired arylboronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (2.5 mol %), and a bulky phosphine ligand like SPhos (5.0 mol %).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 0.1 M concentration).

-

Reaction Execution: Seal the vial and place it in a microwave reactor. Heat to 150 °C for 30-45 minutes. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-ethyl-7-aryl-4-methylcoumarin.

Guide 2: Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation)

The C6-ethyl group is an ortho-, para-directing activator. However, its steric bulk will heavily disfavor substitution at the adjacent C5 and C7 positions, making the C8 position the most likely site for substitution if C6 is already occupied.

Problem: Attempting Friedel-Crafts acylation on a 6-ethylcoumarin derivative results in no reaction or a complex mixture of products.

Causality & Troubleshooting

Standard Lewis acids like AlCl₃ may be too bulky to coordinate effectively near the C6-ethyl group. Furthermore, the reaction may require more forcing conditions to overcome the deactivating effect of the coumarin's lactone ring on the aromatic system.

Optimized Protocol: C8-Acylation of 6-Ethyl-7-hydroxy-4-methylcoumarin

This protocol uses conditions suitable for a sterically hindered and electronically complex substrate.[13][14]

-

Reagent Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-ethyl-7-hydroxy-4-methylcoumarin (1.0 eq) and nitrobenzene (as solvent).

-

Lewis Acid Addition: Cool the mixture to 0 °C and slowly add anhydrous aluminum chloride (AlCl₃, 3.0 eq) in portions.

-

Acylating Agent: Slowly add acetyl chloride (1.2 eq) to the cooled suspension.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. The progress should be monitored by TLC.

-

Workup: Carefully pour the cooled reaction mixture into a beaker of ice-cold dilute HCl. Stir until the solid product precipitates.

-

Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure 8-acetyl-6-ethyl-7-hydroxy-4-methylcoumarin.

Guide 3: C-H Alkylation

Directly functionalizing a C-H bond is an atom-economical alternative to cross-coupling. For coumarins, radical alkylation often targets the C3 position due to the electronic nature of the α,β-unsaturated system.[15][16][17] The C6-ethyl group has less of a direct steric impact on this position, but its electronic influence can still affect reactivity.

Problem: Low efficiency in a C3-alkylation reaction of a 6-ethylcoumarin using radical precursors.

Causality & Troubleshooting

While direct steric clash is minimal at C3, the electron-donating C6-ethyl group can slightly reduce the electrophilicity of the C3-C4 double bond, making it less receptive to nucleophilic radical addition. The solution is often to use a more efficient radical generation method or a photocatalytic approach to enhance reactivity under mild conditions.[15][16]

| Method | Radical Precursor | Conditions | Advantages | Reference |

| Xanthate-Based | Alkyl Xanthates | Thermal initiator (e.g., DLP), Microwave Irradiation | Good for secondary/tertiary alkyl groups. | [17] |

| Photoredox Catalysis | Alkyl Halides | Pd/Photocatalyst, Visible Light | Very mild conditions, high functional group tolerance. | [15] |

| Deaminative Alkylation | Katritzky Pyridinium Salts | Organic Photoredox Catalyst, Blue LED | Metal-free, utilizes readily available amines. | [18] |

Optimized Protocol: Photocatalytic C3-Alkylation of 6-Ethylcoumarin

This protocol uses a modern photoredox method for efficient C-C bond formation under mild conditions.[15]

-

Reaction Setup: In a borosilicate glass vial, combine 6-ethylcoumarin (1.0 eq), the desired alkyl bromide (2.0 eq), a palladium source (e.g., Pd(OAc)₂, 2 mol %), a phosphine ligand (e.g., Xantphos, 4 mol %), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Solvent: Add degassed solvent, such as acetonitrile (0.1 M).

-

Irradiation: Seal the vial and place it in front of a blue LED light source with stirring. Maintain the reaction at room temperature.

-

Reaction Time: Irradiate for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the residue via silica gel chromatography to isolate the 3-alkyl-6-ethylcoumarin.

References

-

Rasayan J. Chem. Microwave-Assisted Synthesis of 4-Methyl Coumarins, Their Antioxidant and Antibacterial Activities. [Link]

-

Arabian Journal of Chemistry. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. [Link]

-

Molecules - An Open Access Journal from MDPI. Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. [Link]

-

Bentham Science. Microwave-assisted Synthesis of Novel Triazolyl Pyrazolyl Pyrazoline Substituted Coumarins and Their Antimicrobial Activity. [Link]

-

MDPI. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. [Link]

-

ACS Publications. Catalytic Asymmetric Conjugate Allylation of Coumarins. [Link]

-

MDPI. Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives. [Link]

-

Frontiers. Syntheses, reactivity, and biological applications of coumarins. [Link]

-

MDPI. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. [Link]

-

MDPI. Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. [Link]

-

Frontiers. Syntheses, reactivity, and biological applications of coumarins. [Link]

-

National Center for Biotechnology Information. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

-

MDPI. Effects of Changing Substituents on the Non-Linear Optical Properties of Two Coumarin Derivatives. [Link]

-

ResearchGate. Palladium‐catalyzed cross‐coupling reactions of coumarin derivatives: An overview. [Link]

-

National Center for Biotechnology Information. Therapeutic Effects of Coumarins with Different Substitution Patterns. [Link]

-

FAPESP. Radical C3-alkylation of coumarin via Pd-photocatalyzed Heck reactions. [Link]

-

Wiley Online Library. Strategies for the Synthesis of Alkylated Coumarins Using Various Alkyl Radical Precursors. [Link]

-

RSC Publishing. Steric effects in the C-alkylation and ring expansion of coumarins by diazomethane. [Link]

-

Academia.edu. A C-3-Selective Direct Alkylation of Coumarins by Using a Microwave-Assisted Xanthate-Based Radical Reaction. [Link]

-

RSC Publishing. Redox activated amines in the organophotoinduced alkylation of coumarins. [Link]

-

National Center for Biotechnology Information. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. [Link]

-

Quora. What produces steric hindrance?. [Link]

-

Study.com. Video: Steric Hindrance Effect | Definition, Factors & Examples. [Link]

-

Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

-

Wikipedia. Cross-coupling reaction. [Link]

-

ARKAT USA, Inc. Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. [Link]

-

Labster. Steric hindrance. [Link]

Sources

- 1. quora.com [quora.com]

- 2. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]

- 3. theory.labster.com [theory.labster.com]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 9. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products [mdpi.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. schenautomacao.com.br [schenautomacao.com.br]

- 16. researchgate.net [researchgate.net]

- 17. (PDF) A C-3-Selective Direct Alkylation of Coumarins by Using a Microwave-Assisted Xanthate-Based Radical Reaction [academia.edu]

- 18. Redox activated amines in the organophotoinduced alkylation of coumarins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stability & Handling of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one

Core Technical Overview

4-(chloromethyl)-6-ethyl-2H-chromen-2-one is a bifunctional coumarin scaffold widely used as an intermediate in the synthesis of fluorescent probes and pharmaceutical agents. Its chemical utility stems from two reactive centers: the electrophilic lactone ring and the alkylating chloromethyl group .

However, these features create a "stability paradox" under basic conditions. The molecule faces two competing degradation pathways when exposed to base (

-

Lactone Hydrolysis (Ring Opening): A reversible process that can become irreversible if isomerization occurs.

-

Nucleophilic Substitution (

): Attack at the chloromethyl group, leading to permanent byproduct formation.

This guide provides the mechanistic insights and protocols necessary to navigate these stability challenges.

Degradation Pathways & Mechanisms[1][2][3]

The "Yellowing" Phenomenon: Lactone Hydrolysis

Users often report their clear/white reaction mixture turning distinct yellow upon adding base. This is the visual signature of the coumarinate salt formation.

-

Mechanism: Hydroxide ions (

) attack the carbonyl carbon (C2), opening the lactone ring to form the cis-coumarinate. -

The Trap: If kept in base too long or heated, the cis-isomer converts to the thermodynamically stable trans-coumarate. The trans-form cannot recyclize upon acidification , resulting in permanent loss of the coumarin core.

The "Polar Spot" Issue: Chloromethyl Hydrolysis

The chloromethyl group at C4 is a benzylic-like halide. In the presence of strong aqueous bases (NaOH, KOH), the hydroxide ion acts as a nucleophile, displacing the chloride to form 4-(hydroxymethyl)-6-ethyl-2H-chromen-2-one . This byproduct is more polar and often appears as a spot with lower

Pathway Visualization

The following diagram illustrates the competing fates of your molecule under basic conditions.

Figure 1: Competing degradation pathways. Note that while ring opening can be reversed, trans-isomerization and chloromethyl substitution are permanent.

Troubleshooting Guide & FAQs

Scenario A: Reaction Monitoring

Q: My reaction mixture turned bright yellow immediately after adding base. Is my product destroyed? A: Not necessarily. The yellow color indicates the formation of the phenoxide/carboxylate salt (Ring Opening).

-

Immediate Action: Take a small aliquot (50 µL) and acidify it with 1M HCl.

-

Result: If the solution turns clear/cloudy white and precipitates a solid, the ring has recyclized. Your core structure is intact.

-

Warning: Do not heat this yellow solution. Proceed with your intended reaction quickly and neutralize as soon as possible.

Scenario B: Impurity Formation

Q: I see a new, lower

-

Cause: Use of strong aqueous base (NaOH) or presence of water in a basic organic solvent.

-

Prevention: Switch to non-nucleophilic bases (e.g., DIPEA, DBU) or weak inorganic bases (

) in anhydrous solvents (DMF, Acetone) for substitution reactions.

Scenario C: Solubility

Q: The compound is insoluble in water. Can I use NaOH to dissolve it? A: Do not do this unless you intend to hydrolyze it. While NaOH will dissolve the compound by opening the ring (forming the water-soluble salt), you risk the side reactions described above.

-

Recommendation: Use DMSO or DMF for stock solutions. If aqueous conditions are required, use a cosolvent system (e.g., DMSO/PBS) and keep pH < 8.0.

Standardized Protocols

Protocol 1: Stability Check (Reversibility Test)

Use this protocol to determine if your basic conditions are destroying the coumarin core.

| Step | Action | Observation/Rationale |

| 1 | Dissolve 10 mg of compound in 0.5 mL DMSO. | Clear solution. |

| 2 | Add 0.5 mL of 1M NaOH. | Color Change: Yellow/Orange (Ring Open). |

| 3 | Incubate at desired temp (e.g., RT) for 30 mins. | Simulates reaction conditions. |

| 4 | Add 1.0 mL of 1M HCl (dropwise). | Critical Check: Solution should decolorize and precipitate white solid. |

| 5 | Extract with EtOAc and run TLC. | Compare against starting material.[1][2] If |

Protocol 2: Safe Nucleophilic Substitution

If you are trying to replace the Chlorine with an amine or thiol, follow this "Soft Base" protocol to avoid ring damage.

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

-

Base: Potassium Carbonate (

, 1.5 eq) or DIPEA (1.2 eq). Avoid NaOH/KOH. -

Temperature: Start at 25°C. Heat to 50°C only if conversion is slow.

-

Monitoring: Monitor consumption of starting material by TLC (Hexane:EtOAc 7:3).

-

Workup: Dilute with water only after the reaction is complete to precipitate the product.

Troubleshooting Flowchart

Figure 2: Decision tree for diagnosing stability issues during synthesis.

References

-

Pechmann Condens

- Source: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1-58.

- Context: Establishes the acid-catalyzed synthesis route (Phenol + -keto ester) and the inherent stability of the lactone ring in acid vs. base.

-

[3]

-

Hydrolysis of Coumarins (Ring Opening Mechanism)

-

Source: Garazd, M. M., Garazd, Y. L., & Khilya, V. P. (2005).[3] Modified coumarins. 1. Synthesis, structure, and biological activity of coumarin derivatives. Chemistry of Heterocyclic Compounds, 41(3), 245-271.

- Context: Details the mechanism of base-catalyzed ring opening to coumarinates and the cis-trans isomeriz

-

[3]

-

-

Reactivity of 4-Chloromethylcoumarins

- Source: Kulkarni, M. V., et al. (1983). Synthesis and biological activity of some new 4-aryloxymethyl-coumarins. Journal of the Indian Chemical Society.

- Context: Demonstrates the specific reactivity of the 4-chloromethyl group toward nucleophiles and the conditions required to prevent hydrolysis.

-

(Archive/Repository Link)

-

Solubility and Stability D

Sources

Technical Support Center: Purification Strategies for Coumarin Chloromethylation

Welcome to the technical support center for the chloromethylation of coumarin derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying chloromethylated coumarins. Here, we address common challenges encountered during the removal of unreacted starting materials and byproducts, providing practical, in-depth solutions grounded in chemical principles.